molecular formula C7H8N4O4S B14670465 N~3~-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-beta-alaninamide CAS No. 50384-06-0

N~3~-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-beta-alaninamide

Katalognummer: B14670465
CAS-Nummer: 50384-06-0
Molekulargewicht: 244.23 g/mol
InChI-Schlüssel: WOWYCMINZHTTRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~3~-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-beta-alaninamide is a synthetic organic compound that features a thiazole ring, a nitro group, and a formyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N3-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-beta-alaninamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a precursor such as 2-aminothiazole, the nitro group can be introduced via nitration reactions.

    Formylation: The formyl group can be introduced using formylating agents like formic acid or formyl chloride.

    Coupling with Beta-Alanine: The final step involves coupling the thiazole derivative with beta-alanine under suitable conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N~3~-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Wissenschaftliche Forschungsanwendungen

N~3~-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-beta-alaninamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst.

Wirkmechanismus

The mechanism of action of N3-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-beta-alaninamide would depend on its specific interactions with biological targets. The nitro group and thiazole ring may interact with enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~3~-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-glycinamide
  • N~3~-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-alaninamide

Uniqueness

N~3~-Formyl-N~3~-(5-nitro-1,3-thiazol-2-yl)-beta-alaninamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

50384-06-0

Molekularformel

C7H8N4O4S

Molekulargewicht

244.23 g/mol

IUPAC-Name

3-[formyl-(5-nitro-1,3-thiazol-2-yl)amino]propanamide

InChI

InChI=1S/C7H8N4O4S/c8-5(13)1-2-10(4-12)7-9-3-6(16-7)11(14)15/h3-4H,1-2H2,(H2,8,13)

InChI-Schlüssel

WOWYCMINZHTTRO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=N1)N(CCC(=O)N)C=O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.